4-Aminonaphthalene-2-carboxylic acid
Overview
Description
4-Aminonaphthalene-2-carboxylic acid (4-ANCA) is an organic compound belonging to the class of aminonaphthalene carboxylic acids. It is a colorless solid with a molecular weight of 181.17 g/mol and a melting point of 128-130 °C. 4-ANCA is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and pigments. It is also used in the manufacture of polymers, surfactants, and other specialty chemicals. In addition, 4-ANCA has been studied for its potential applications in the field of medicine, particularly in the treatment of cancer and other diseases.
Mechanism of Action
4-Aminonaphthalene-2-carboxylic acid is an organic compound that can undergo various chemical reactions. 4-Aminonaphthalene-2-carboxylic acid reacts with strong acids to form an anion, which can then react with other compounds. It can also react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. In addition, 4-Aminonaphthalene-2-carboxylic acid can react with electrophiles, such as halogens, to form halogenated derivatives.
Biochemical and Physiological Effects
4-Aminonaphthalene-2-carboxylic acid has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases. In addition, 4-Aminonaphthalene-2-carboxylic acid has been shown to inhibit the growth of certain cancer cells in vitro, suggesting a potential role in cancer therapy.
Advantages and Limitations for Lab Experiments
The use of 4-Aminonaphthalene-2-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, which makes it attractive for use in research. In addition, 4-Aminonaphthalene-2-carboxylic acid is relatively stable and can be stored at room temperature. However, there are some limitations to its use in laboratory experiments. 4-Aminonaphthalene-2-carboxylic acid is a strong acid, which can be corrosive and hazardous to handle. In addition, the compound is sensitive to light and air, which can lead to decomposition and the formation of by-products.
Future Directions
The potential applications of 4-Aminonaphthalene-2-carboxylic acid in the field of medicine are promising and warrant further research. Future studies should focus on the mechanism of action of 4-Aminonaphthalene-2-carboxylic acid and its potential therapeutic applications. In addition, further research should be conducted to explore the compound’s potential as an antioxidant and anti-inflammatory agent. Finally, further studies should be conducted to explore the potential of 4-Aminonaphthalene-2-carboxylic acid as a model compound for studying the reactivity of aminonaphthalene carboxylic acids.
Scientific Research Applications
4-Aminonaphthalene-2-carboxylic acid has been studied extensively for its potential applications in scientific research. It has been used as a model compound for studying the properties and reactivity of aminonaphthalene carboxylic acids. It has also been used to study the effect of substituents on the reactivity of aminonaphthalene carboxylic acids. In addition, 4-Aminonaphthalene-2-carboxylic acid has been used as a model compound for studying the structure and reactivity of aminonaphthalene carboxylic acids.
properties
IUPAC Name |
4-aminonaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYLEARJBJRRTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289623 | |
Record name | 4-aminonaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5773-98-8 | |
Record name | NSC62421 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62421 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-aminonaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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